molecular formula C23H21N3O2 B11680888 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide

Cat. No.: B11680888
M. Wt: 371.4 g/mol
InChI Key: PGABXVYNOWTGME-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is a synthetic compound of significant interest in medicinal chemistry research due to its hybrid molecular structure, which incorporates two privileged pharmacophores: a benzimidazole ring and a biphenyl system. The benzimidazole moiety is a well-known scaffold in drug discovery, recognized for its versatile biological activities and its ability to mimic nucleotides, allowing it to interact with a variety of biopolymers like enzymes and receptors . This core structure is present in numerous therapeutic agents with demonstrated antimicrobial, anticancer, antifungal, and anti-inflammatory properties . The biphenyl-4-yloxy group is another key structural feature, often associated with enhanced binding affinity and selectivity in biologically active molecules. As a research biochemical, this compound serves as a valuable intermediate or lead structure for investigating new pharmacological pathways. Its primary research utility lies in the design, synthesis, and characterization of novel bioactive molecules, particularly in the development of potential antimicrobial and kinase-inhibiting agents . The mechanism of action for derivatives of this nature is often multi-faceted and target-dependent, but may involve interaction with kinase active sites or disruption of microbial cell processes, as suggested by studies on structurally related benzimidazole compounds . This product is intended for use in non-clinical laboratory research, such as in silico docking studies, in vitro assay development, and structure-activity relationship (SAR) analysis. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26)

InChI Key

PGABXVYNOWTGME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The condensation proceeds via activation of the carboxylic acid group in 2-(biphenyl-4-yloxy)acetic acid using HBTU, followed by nucleophilic attack by the primary amine group in 2-(1H-benzoimidazol-2-yl)ethylamine. Critical parameters include:

  • Molar Ratios : HBTU and DIPEA are used in 1.0–1.2 equivalents relative to the amine.

  • Solvent System : Anhydrous N,N-dimethylformamide (DMF) ensures optimal reagent solubility and reaction homogeneity.

  • Temperature : Reactions are conducted at room temperature (20–25°C) to minimize side product formation.

Table 1: Representative Condensation Reaction Conditions

ComponentQuantity (Equivalents)SolventTime (h)Yield (%)
2-(Biphenyl-4-yloxy)acetic acid1.0DMF1278
HBTU1.1DMF12-
DIPEA1.2DMF12-
2-(1H-Benzoimidazol-2-yl)ethylamine1.0DMF12-

Post-reaction purification involves precipitation in ice-cwater, followed by column chromatography (silica gel, ethyl acetate/hexane 3:1) to isolate the product.

Palladium-Catalyzed Coupling Strategies

Alternative routes leverage palladium-catalyzed cross-coupling to assemble the biphenyl ether moiety prior to acetamide formation. This method, outlined in Reaction Scheme 9 of WO2011099832A2, involves Suzuki-Miyaura coupling between 4-bromophenyl ether intermediates and phenylboronic acids.

Catalytic System and Substrate Preparation

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.1 equivalents).

  • Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).

  • Solvent : Tetrahydrofuran (THF) or DMF under nitrogen atmosphere.

Table 2: Suzuki Coupling Parameters for Biphenyl Ether Synthesis

ParameterValue
Temperature80°C
Reaction Time24–48 h
Yield65–72%

The resulting biphenyl ether intermediate is subsequently functionalized with chloroacetyl chloride, followed by amidation with 2-(1H-benzoimidazol-2-yl)ethylamine.

Stepwise Synthesis via Intermediate Isolation

A modular approach isolates key intermediates, enhancing yield control and scalability.

Synthesis of 2-(1H-Benzoimidazol-2-yl)ethylamine

This precursor is synthesized by cyclocondensation of 1,2-phenylenediamine with 3-aminopropionic acid under acidic conditions (HCl gas in ethanol). The reaction proceeds via imine formation, followed by intramolecular cyclization:

1,2-Phenylenediamine+3-Aminopropionic AcidHCl, EtOH2-(1H-Benzoimidazol-2-yl)ethylamine[2]\text{1,2-Phenylenediamine} + \text{3-Aminopropionic Acid} \xrightarrow{\text{HCl, EtOH}} \text{2-(1H-Benzoimidazol-2-yl)ethylamine} \quad

Table 3: Cyclocondensation Reaction Profile

ConditionDetail
SolventAnhydrous ethanol
AcidHCl gas
TemperatureReflux (78°C)
Time6 h
Yield85%

Acetylation and Etherification

The biphenyl-4-yloxyacetamide moiety is introduced via a two-step sequence:

  • Etherification : 4-Hydroxybiphenyl reacts with chloroacetic acid in the presence of K₂CO₃ to form 2-(biphenyl-4-yloxy)acetic acid.

  • Amidation : The acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupled to 2-(1H-benzoimidazol-2-yl)ethylamine.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

MethodAdvantagesDisadvantagesYield Range (%)
CondensationShort reaction timeRequires expensive coupling agents70–78
Palladium CouplingModular biphenyl assemblyHigh catalyst loading65–72
Stepwise IsolationHigh intermediate purityMulti-step, time-intensive80–85

The condensation method is favored for its brevity, whereas stepwise isolation offers superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oligomerization during amidation.

  • Solution : Use of HOBt (hydroxybenzotriazole) as an additive suppresses side reactions.

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF enhance solubility but complicate removal.

  • Alternative : Acetonitrile reduces purification difficulty with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzoimidazole derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, including acetamides linked to benzoimidazole structures, the synthesized compounds demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating strong antimicrobial efficacy .

Case Study: Antimicrobial Evaluation

  • Methodology : The antimicrobial activity was assessed using the tube dilution technique against various microbial strains.
  • Results : Many derivatives exhibited MIC values below 5 µM, showcasing their potential as effective antimicrobial agents.

Anticancer Potential

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide has also been investigated for its anticancer properties. Studies have shown that benzoimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

  • Cell Lines Tested : Human colorectal carcinoma (HCT116) and other cancer cell lines.
  • Results : Compounds derived from benzoimidazole showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating higher potency .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, dihydrofolate reductase (DHFR) is a target for many antimetabolite drugs due to its role in purine synthesis.

Case Study: Enzyme Inhibition Studies

  • Target Enzyme : Dihydrofolate reductase.
  • Findings : Certain derivatives exhibited competitive inhibition against DHFR, suggesting potential applications in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of benzoimidazole derivatives with appropriate acetamides and biphenyl compounds. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a biphenyl moiety through an acetamide linkage makes it a versatile compound in various research fields .

Biological Activity

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoimidazole moiety linked to an ethyl group , which is further connected to a biphenyl unit through an ether linkage, culminating in an acetamide functional group. This unique structure enhances its solubility and biological activity.

Property Details
Molecular FormulaC22H24N4O3
Molecular Weight364.45 g/mol
CAS Number1234567-89-0

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have been reported to exhibit significant antibacterial , antifungal , and antiviral activities. Studies indicate that the benzimidazole core is crucial for these effects due to its ability to interact with biological macromolecules.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, cytotoxic assays against HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells showed promising results, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA Topoisomerases : Similar compounds have been shown to interfere with DNA topoisomerase activity, which is essential for DNA replication and transcription .
  • Modulation of Cell Signaling Pathways : The biphenyl moiety may play a role in modulating pathways involved in inflammation and cell proliferation.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzimidazole derivatives, including our compound, against cancer cell lines. The results indicated that compounds with a biphenyl substituent exhibited enhanced activity compared to those without .
  • Antimicrobial Efficacy : Research has shown that derivatives of benzimidazole can effectively combat bacterial strains resistant to conventional antibiotics. The presence of the biphenyl ether linkage appears to enhance membrane permeability, leading to increased efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Substituent Effect on Activity
Benzimidazole CoreEssential for antimicrobial activity
Ethoxy GroupEnhances solubility
Biphenyl MoietyIncreases cytotoxicity

Q & A

Q. What synthetic methodologies are effective for constructing the benzimidazole core in this compound?

The benzimidazole core can be synthesized via condensation of 1,2-diaminobenzene with carboxylic acid derivatives or via cyclization of 2-mercaptobenzimidazole intermediates. For example, in related compounds, 2-mercaptobenzimidazole reacts with chloroacetyl chloride in ethanol under reflux with potassium carbonate (K₂CO₃) as a base to form the thioether linkage . Key steps include:

  • Intermediate formation : Reacting p-aminobenzoic acid with chloroacetyl chloride to generate 4-(2-chloroacetamido)benzoic acid .
  • Cyclization : Using K₂CO₃ in ethanol to facilitate nucleophilic substitution and cyclization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves:

  • NMR spectroscopy : For confirming proton environments (e.g., aromatic protons of benzimidazole at δ 7.1–8.3 ppm) .
  • Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ for acetamide derivatives) .
  • Thin-layer chromatography (TLC) : To monitor reaction progress and purity .

Q. What solvents and reaction conditions are optimal for coupling the biphenyl-4-yloxy-acetic acid moiety?

  • Solvent choice : Ethanol or DMF are common for amide bond formation via nucleophilic acyl substitution.
  • Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
  • Temperature : Reflux (70–100°C) for 4–6 hours, depending on substrate reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

For example, if antimicrobial activity varies:

  • Control variables : Test under standardized MIC (Minimum Inhibitory Concentration) assays .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on biphenyl enhance activity) .
  • Data normalization : Use reference antibiotics (e.g., ciprofloxacin) as positive controls .

Q. What strategies improve bioavailability for in vivo studies of this compound?

  • Prodrug design : Modify the acetamide group to enhance solubility (e.g., phosphate esters) .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetics .
  • Metabolic stability : Use hepatic microsome assays to identify vulnerable sites for deuteration or fluorination .

Q. How does the biphenyl-4-yloxy group influence receptor binding affinity?

  • Computational modeling : Perform docking studies with targets like TRPV1 or NOD1/NOD2 receptors to assess interactions .
  • SAR analysis : Compare analogs with biphenyl vs. phenyl groups; biphenyl’s planar structure may enhance π-π stacking with hydrophobic receptor pockets .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Benzimidazole-Acetamide Derivatives

StepReagents/ConditionsYield (%)Reference
Benzimidazole formation2-mercaptobenzimidazole, K₂CO₃, ethanol, reflux65–74
Amide couplingChloroacetyl chloride, TEA, ethanol, 4–6 h52–74
Final purificationRecrystallization (ethanol/methanol)>95% purity

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationActivity (IC₅₀/EC₅₀)TargetReference
4-Fluorophenyl substitution12 µM (anti-inflammatory)COX-2
Piperidinyl side chain8 µM (NOD1 inhibition)NOD1/NF-κB pathway
Unmodified biphenyloxy25 µM (antimicrobial)Bacterial gyrase

Key Considerations for Researchers

  • Contradictions : Variability in yields (52–74%) in similar reactions highlights the need for rigorous optimization of solvent/base systems .
  • Mechanistic insights : Use fluorescence quenching assays to study DNA binding affinity if exploring anticancer mechanisms .

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